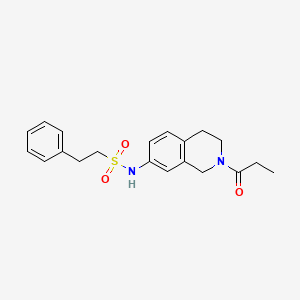
2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential therapeutic applications in various diseases such as obesity, sleep disorders, and autoimmune conditions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroisoquinoline core with a phenyl group and a propionyl substituent, contributing to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Orexin Receptor Antagonism : The compound acts as a non-peptide antagonist of human orexin receptors (OX1 and OX2), which are implicated in regulating arousal, appetite, and sleep. This mechanism suggests potential applications in treating sleep disorders and obesity .
- Anti-inflammatory Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit anti-inflammatory properties. The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases .
- Neuroprotective Properties : Some studies suggest that these compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Table 1: Summary of Biological Activities
Recent Research Highlights
- Study on Orexin Receptors : A study demonstrated that the compound effectively antagonizes orexin receptors, leading to decreased food intake and increased sleep duration in animal models. This suggests its potential use in obesity management and sleep disorders .
- Anti-inflammatory Mechanisms : In a model of rheumatoid arthritis, the compound significantly reduced inflammation markers and improved joint function. This highlights its therapeutic potential for autoimmune conditions .
- Neuroprotective Effects : Another study showed that treatment with tetrahydroisoquinoline derivatives resulted in reduced levels of oxidative stress markers in neuronal cells, indicating protective effects against neurodegenerative processes .
Propriétés
IUPAC Name |
2-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-20(23)22-12-10-17-8-9-19(14-18(17)15-22)21-26(24,25)13-11-16-6-4-3-5-7-16/h3-9,14,21H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOYJKXEORJMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













